molecular formula C17H27NO B250328 N,N-dibutyl-3,4-dimethylbenzamide

N,N-dibutyl-3,4-dimethylbenzamide

Cat. No.: B250328
M. Wt: 261.4 g/mol
InChI Key: OFJQRMLHDNTRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibutyl-3,4-dimethylbenzamide is a specialized organic compound offered for research and development purposes. As a substituted benzamide, it belongs to a class of molecules known for their utility in various scientific fields, particularly in coordination chemistry and metal ion extraction. Related malonamide compounds, which share the dibutylamide functional group, are extensively studied for their strong chelating properties and are used in the separation and pre-concentration of metal ions, demonstrating the potential research applications of this chemical family . The structural motif of the benzamide core is a versatile building block in organic synthesis. Researchers utilize similar N,N-dialkyl benzamides as directing groups in regioselective synthesis, such as the directed ortho-metalation (DoM) reaction, to construct complex aromatic and heteroaromatic compounds . Furthermore, amides like DMF and DMAc are recognized not merely as solvents but as multipurpose reagents that can participate in reactions, acting as sources of carbon, hydrogen, nitrogen, and oxygen atoms . This highlights the potential for this compound to serve as more than a simple reactant in innovative synthetic methodologies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

N,N-dibutyl-3,4-dimethylbenzamide

InChI

InChI=1S/C17H27NO/c1-5-7-11-18(12-8-6-2)17(19)16-10-9-14(3)15(4)13-16/h9-10,13H,5-8,11-12H2,1-4H3

InChI Key

OFJQRMLHDNTRSS-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)C)C

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • N-Alkyl vs. N-Aryl Groups: N,4-Dimethylbenzamide (N-alkyl) exhibits antimicrobial activity due to its compact hydrogen-bonded network, which may enhance molecular stability . In contrast, N-aryl derivatives like N34DMPBA adopt trans-NH conformations that influence crystal packing and intermolecular interactions . N-Methoxy groups (e.g., in N-methoxy-3,4-dimethylbenzamide) facilitate oxidative cross-coupling reactions, achieving higher yields (62%) compared to non-methoxy analogs .
  • Halogen Substitution :

    • Introduction of iodine in N-(2-iodophenyl)-N,4-dimethylbenzamide increases molecular weight and melting point (102–103°C), likely due to enhanced van der Waals interactions .
  • Dimeric Structures :

    • N,N'-Butane-linked dimers (e.g., ) may exhibit unique solubility and mechanical properties, making them candidates for advanced material design .

Structural Insights from Crystallography

  • Hydrogen Bonding :
    • N,4-Dimethylbenzamide forms 1D chains via N–H⋯O interactions along the crystallographic b-axis .
    • N34DMPBA adopts a columnar arrangement along the a-axis, stabilized by similar hydrogen bonds .
  • Conformational Flexibility : The trans-NH conformation in N34DMPBA contrasts with the cis arrangement in acetamide analogs, highlighting steric and electronic effects of substituents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N,N-dibutyl-3,4-dimethylbenzamide?

The synthesis typically involves coupling 3,4-dimethylbenzoic acid with dibutylamine via an activating agent (e.g., thionyl chloride for acid chloride formation) followed by nucleophilic substitution. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dichloromethane or DMF improve reaction efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
  • Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
    Yield and purity can be monitored via HPLC or GC-MS, with recrystallization in ethanol/water mixtures for purification .

Q. How can researchers validate the structural integrity of this compound?

  • Spectroscopic methods :
    • NMR : 1H^1H NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, butyl chains at δ 0.8–1.6 ppm) .
    • FT-IR : Amide C=O stretching (~1650 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) validate functional groups .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions in crystal packing) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting proteases or kinases, with IC50_{50} determination .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological profile of this compound?

  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • QSAR models : Correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?

  • Deuterium labeling : Replace protons at reaction sites (e.g., amide N–H) to study rate-determining steps .
  • Isotopic tracing : 13C^{13}C-labeled substrates track carbon migration during degradation or metabolism .

Q. How to resolve contradictions between computational predictions and experimental bioassay results?

  • False positives : Validate docking results with competitive binding assays (e.g., SPR or ITC) .
  • Solvent effects : Re-evaluate calculations with explicit solvent models (e.g., COSMO-RS) .
  • Conformational sampling : Use molecular dynamics (MD) simulations (50–100 ns) to account for protein flexibility .

Q. What advanced spectroscopic methods elucidate solid-state behavior?

  • Solid-state NMR : 13C^{13}C CP/MAS NMR distinguishes crystalline vs. amorphous phases .
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .
  • TGA-DSC : Analyze thermal stability and phase transitions (e.g., melting points, decomposition) .

Q. How to design SAR studies for this compound derivatives?

  • Substituent variation : Synthesize analogs with halogens, alkoxy, or nitro groups at the 3,4-positions .
  • Bioisosteric replacement : Replace dibutyl groups with cyclic amines (e.g., piperidine) to modulate lipophilicity .
  • Activity cliffs : Identify structural changes causing abrupt potency drops using Free-Wilson analysis .

Q. What in vivo models assess pharmacokinetics and toxicity?

  • Rodent studies : Measure plasma half-life (t1/2t_{1/2}), AUC, and clearance rates via IV/oral dosing .
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in liver microsomes .
  • Acute toxicity : OECD Guideline 423 determines LD50_{50} in rats .

Q. How to address discrepancies in crystallographic vs. solution-phase structural data?

  • Variable-temperature NMR : Detect conformational flexibility in solution .
  • DFT calculations : Compare optimized gas-phase structures with X-ray data to assess environmental effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonding) in crystals .

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